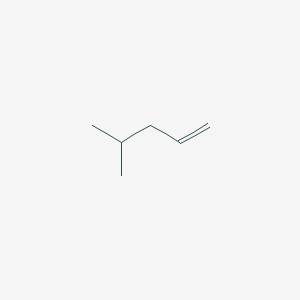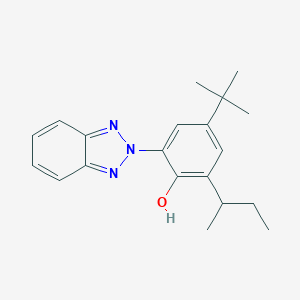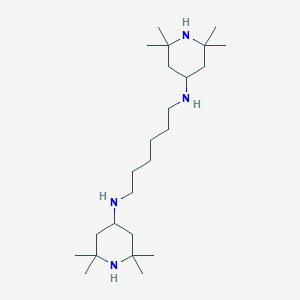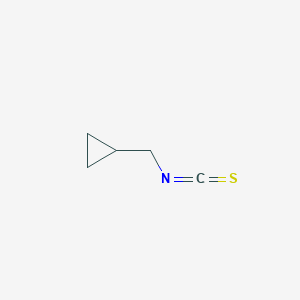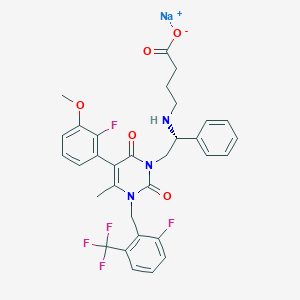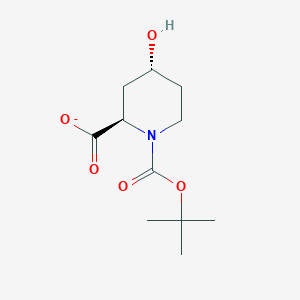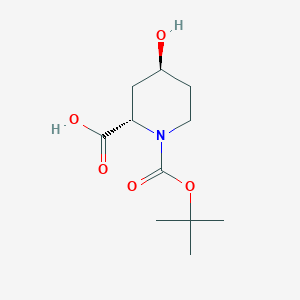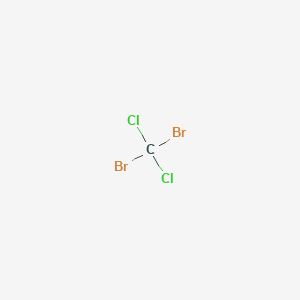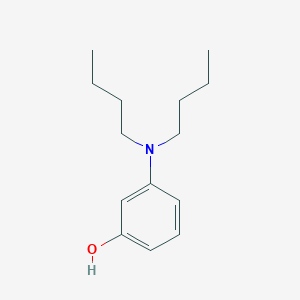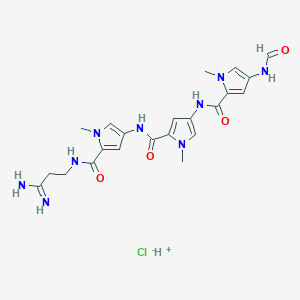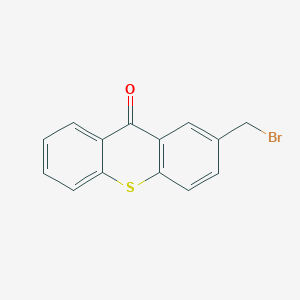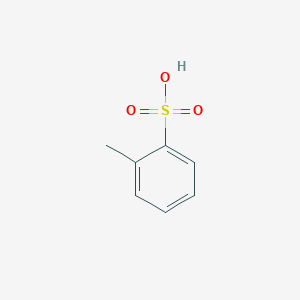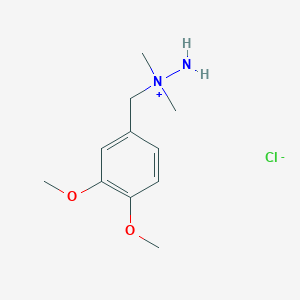
JCTSSVJSNCTLIT-UHFFFAOYSA-M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is an organic compound with the molecular formula C10H18ClN2O2 It is a derivative of hydrazine, featuring a dimethyl(3,4-dimethoxybenzyl) group attached to the hydrazinium ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride typically involves the reaction of 3,4-dimethoxybenzyl chloride with dimethylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then isolated by precipitation or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted hydrazinium compounds.
Wissenschaftliche Forschungsanwendungen
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the growth of bacteria by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinium, dimethyl(3,4-dimethoxyphenyl)-, chloride
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, bromide
- Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, iodide
Uniqueness
Hydrazinium, dimethyl(3,4-dimethoxybenzyl)-, chloride is unique due to its specific substitution pattern and the presence of the 3,4-dimethoxybenzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
102570-95-6 |
|---|---|
Molekularformel |
C11H19ClN2O2 |
Molekulargewicht |
246.73 g/mol |
IUPAC-Name |
amino-[(3,4-dimethoxyphenyl)methyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C11H19N2O2.ClH/c1-13(2,12)8-9-5-6-10(14-3)11(7-9)15-4;/h5-7H,8,12H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JCTSSVJSNCTLIT-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
Kanonische SMILES |
C[N+](C)(CC1=CC(=C(C=C1)OC)OC)N.[Cl-] |
Synonyme |
1-(3,4-Dimethoxybenzyl)-1,1-dimethylhydrazonium chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


